1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3H-imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-10-5-1-2-8-3-4(5)9-6(10)11/h1-3H,7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLGOVDJVLNCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Imidazo 4,5 C Pyridine Scaffold: a Privileged Motif
The imidazo[4,5-c]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry and chemical biology. This designation stems from its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets with high affinity and specificity. nih.govdntb.gov.ua This mimicry has been a driving force behind the exploration of imidazopyridine derivatives for various therapeutic applications.
The fusion of an imidazole (B134444) ring with a pyridine (B92270) moiety creates a unique electronic and steric environment that is conducive to binding with diverse enzymes and receptors. nih.gov This has led to the development of imidazopyridine-based compounds that act as GABAA receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors. nih.govresearchgate.net The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Imidazo 4,5 C Pyridin 2 3h One Derivatives in the Vanguard of Chemical Research
Classical Synthetic Pathways for the Imidazo[4,5-c]pyridin-2(3H)-one Core
The foundational imidazo[4,5-c]pyridin-2(3H)-one ring system is typically assembled through classical synthetic transformations that involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) framework.
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in the synthesis of the imidazo[4,5-c]pyridin-2(3H)-one core. These methods generally involve the reaction of a 3,4-diaminopyridine (B372788) derivative with a suitable one-carbon carbonyl equivalent. A common approach is the condensation of a 3,4-diaminopyridin-2(1H)-one with reagents like urea (B33335) or phosgene (B1210022) derivatives. For instance, heating a (3-amino-4-pyridinyl)-carbamic acid ester can lead to the formation of the desired bicyclic system. researchgate.net
Another versatile cyclocondensation strategy involves the reaction of 3,4-diaminopyridine with phosgene or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole, to construct the imidazolone (B8795221) ring. The choice of reagents and reaction conditions can be tailored to influence the yield and purity of the final product.
| Starting Material | Reagent | Conditions | Product |
| 3,4-Diaminopyridin-2(1H)-one | Urea | Heat | 1H-Imidazo[4,5-c]pyridin-2(3H)-one |
| 3,4-Diaminopyridine | Triphosgene | Base, Solvent | 1H-Imidazo[4,5-c]pyridin-2(3H)-one |
| (3-Amino-4-pyridinyl)-carbamic acid methyl ester | 0.1% Sulfuric acid | 90 °C | 1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one researchgate.net |
Reductive Cyclization Approaches
Reductive cyclization offers an alternative and efficient pathway to the imidazo[4,5-c]pyridin-2(3H)-one core. This methodology typically starts from a substituted pyridine bearing a nitro group ortho to an amino or a potential amino group. The key step is the reduction of the nitro group, which is followed by an intramolecular cyclization to form the imidazole ring.
A common precursor for this approach is a 4-amino-3-nitropyridine (B158700) derivative. The nitro group can be reduced using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., Pd/C). The resulting diamine intermediate can then undergo in-situ cyclization with a carbonyl source to yield the desired product. For example, a tandem SNAr reaction, reduction, and condensation sequence starting from 2-chloro-3-nitropyridine (B167233) has been developed for the synthesis of related imidazo[4,5-b]pyridine derivatives, a strategy that could be adapted for the imidazo[4,5-c]pyridin-2(3H)-one system. acs.org
| Starting Material | Key Steps | Reagents | Product |
| 4-Amino-3-nitropyridin-2(1H)-one | 1. Nitro group reduction 2. Cyclization with a carbonyl source | 1. SnCl2 or H2, Pd/C 2. Phosgene equivalent | 1H-Imidazo[4,5-c]pyridin-2(3H)-one |
| 2-Chloro-3-nitropyridine | 1. Amination 2. Nitro group reduction 3. Cyclization | 1. Amine 2. Reducing agent 3. Carbonyl source | Substituted Imidazo[4,5-c]pyridin-2(3H)-one |
Advanced and Green Chemistry Approaches in Imidazo[4,5-c]pyridin-2(3H)-one Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of imidazo[4,5-c]pyridin-2(3H)-one synthesis, microwave-assisted protocols can significantly reduce reaction times from hours to minutes. For instance, the cyclization of (3-amino-4-pyridinyl)-carbamic acid esters to form the corresponding 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can be achieved in just a few minutes under microwave irradiation, often leading to cleaner reactions and higher yields compared to conventional heating. researchgate.net
| Reaction Type | Conventional Method | Microwave-Assisted Method |
| Cyclization of (3-amino-4-pyridinyl)-carbamic acid esters | 10 min - 3 hrs at 90 °C researchgate.net | Few minutes researchgate.net |
Catalytic Methodologies (e.g., metal-catalyzed, organocatalysis)
The use of catalysts can enhance the efficiency and selectivity of synthetic transformations. While specific catalytic methods for the direct synthesis of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one are not extensively reported, related catalytic systems for the formation of the imidazopyridine core are well-documented.
Palladium-catalyzed cross-coupling reactions, for example, can be employed to construct key intermediates. Additionally, iodine has been shown to be an effective and eco-friendly catalyst for the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives through a one-pot, three-component condensation, suggesting its potential applicability in similar multicomponent strategies for the imidazo[4,5-c]pyridin-2(3H)-one scaffold.
Functionalization Strategies for the 1-Amino Moiety and Other Positions
The introduction of the 1-amino group onto the imidazo[4,5-c]pyridin-2(3H)-one core is a crucial step for accessing the target compound. Direct N-amination of the pre-formed heterocycle can be challenging. A more common strategy involves the use of a starting material that already contains a nitrogen-based functional group that can be converted to the amino group.
One plausible, though not explicitly documented for this specific compound, synthetic route would involve the cyclization of a hydrazine-containing pyridine precursor. For instance, a 3-amino-4-hydrazinopyridin-2(1H)-one could potentially undergo cyclization with a carbonyl source to form the this compound.
Once the 1-amino group is in place, it can be further functionalized to introduce a variety of substituents. Standard reactions for primary amines, such as acylation, alkylation, and sulfonylation, can be employed to modify the 1-amino moiety, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship studies.
Furthermore, other positions on the imidazo[4,5-c]pyridin-2(3H)-one ring system can be functionalized. For example, the synthesis of 4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives has been reported, demonstrating that various substituents can be introduced at the N-1, N-3, and C-4 positions. nih.gov
| Position | Functionalization Reaction | Reagents |
| 1-Amino | Acylation | Acyl chlorides, Anhydrides |
| 1-Amino | Alkylation | Alkyl halides |
| 1-Amino | Sulfonylation | Sulfonyl chlorides |
| N-1, N-3, C-4 | Various substitutions | Dependent on desired substituent |
Introduction of the Amino Group to the Imidazo[4,5-c]pyridin-2(3H)-one System
The direct introduction of an amino group at the N1 position of the 1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold to form the target compound, this compound, is a challenging synthetic step. While direct N-amination of pyridines is a known transformation, specific examples on the imidazo[4,5-c]pyridin-2(3H)-one system are not extensively documented in readily available literature. However, general principles of electrophilic amination can be considered as plausible routes.
Electrophilic aminating agents are key reagents for such transformations. These reagents are formal sources of an "NH2+" equivalent and include various hydroxylamine (B1172632) derivatives. chemrxiv.org One of the most common reagents in this class is hydroxylamine-O-sulfonic acid (HOSA). nih.gov The reaction typically proceeds via the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic nitrogen of the aminating agent. nih.gov Other related reagents that have been employed for the N-amination of pyridines include mesitylsulfonyl hydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov The reactivity of the pyridine derivative is a crucial factor, and in some cases, less reactive pyridines may require more potent aminating agents like MSH. nih.gov
Another potential strategy involves the use of chloramine (B81541) (NH2Cl), although its application would need to be carefully optimized for the specific substrate. The general mechanism for the N-amination of a pyridine derivative with an electrophilic aminating agent is depicted below:
Pyridine Derivative + Electrophilic Aminating Agent → N-Aminopyridinium Salt
The resulting N-aminopyridinium salt can then be neutralized to yield the desired N-amino pyridine derivative. While these methods are established for simpler pyridine systems, their successful application to the more complex and potentially sensitive 1H-imidazo[4,5-c]pyridin-2(3H)-one core would require careful experimental investigation and optimization of reaction conditions to achieve the desired N1-amination without competing side reactions.
Derivatization at Heterocyclic Nitrogen Atoms (N1, N3) of the Imidazo[4,5-c]pyridine System
The derivatization of the N1 and N3 nitrogen atoms of the imidazo[4,5-c]pyridin-2(3H)-one system is a well-established method for creating a diverse range of analogs. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry. The primary methods for derivatization are alkylation and arylation reactions.
In a notable study, a series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives were synthesized with various substituents at the N1 and N3 positions. nih.gov The general synthetic approach involved the construction of the core heterocyclic ring, followed by the introduction of different groups at the nitrogen atoms. This allowed for the exploration of how different polar and nonpolar groups at N1 and substituents of varying sizes at N3 influence the biological activity of the compounds. nih.gov
The alkylation at the N1 and N3 positions is typically achieved by reacting the 1H-imidazo[4,5-c]pyridin-2(3H)-one core with a suitable alkyl halide in the presence of a base. The choice of base and solvent is crucial for controlling the regioselectivity of the alkylation, as the two nitrogen atoms can exhibit different nucleophilicities.
Below is an interactive data table summarizing some of the synthesized derivatives with substitutions at the N1 and N3 positions, highlighting the variety of groups that can be introduced.
| Compound | N1-Substituent | N3-Substituent | Reference |
| 1a | Phenyl | 4-Chlorophenyl | nih.gov |
| 1b | m-Tolyl | 4-Chlorophenyl | nih.gov |
| 1c | 3-Bromophenyl | 4-Chlorophenyl | nih.gov |
| 1e | Cyclohexyl | 4-Chlorophenyl | nih.gov |
| 1f | tert-Butyl | 4-Chlorophenyl | nih.gov |
| 1g | Isobutyl | 4-Chlorophenyl | nih.gov |
| 1h | 2-(Dimethylamino)ethyl | 4-Chlorophenyl | nih.gov |
| 1i | 2-Methoxyethyl | 4-Chlorophenyl | nih.gov |
These examples demonstrate the versatility of the imidazo[4,5-c]pyridin-2(3H)-one scaffold for derivatization at the heterocyclic nitrogen atoms, allowing for the fine-tuning of its chemical and biological properties.
Substitution Reactions on the Pyridine Ring of Imidazo[4,5-c]pyridines
Substitution reactions on the pyridine ring of the imidazo[4,5-c]pyridine system provide another avenue for modifying the properties of these compounds. The electron-deficient nature of the pyridine ring generally makes it susceptible to nucleophilic aromatic substitution, but electrophilic aromatic substitution can also be achieved, particularly when activating groups are present on the ring. The positions on the pyridine ring of the imidazo[4,5-c]pyridine core are C4, C5, C6, and C7.
While specific examples of substitution reactions on the pyridine ring of this compound are not readily found in the literature, studies on related imidazopyridine systems offer valuable insights into the potential reactivity.
Nitration: The nitration of imidazo[1,5-a]pyridines has been shown to occur readily in an acetic acid solution using a mixture of nitric acid and sulfuric acid. rsc.org The position of nitration is influenced by the existing substituents on the ring. rsc.org For instance, nitration typically occurs at the 1-position, but if this position is already substituted, the nitro group is directed to the 3-position. rsc.org In the case of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives, nitration has been successfully carried out to introduce nitro groups onto the pyridine ring. google.com A common nitrating agent for imidazoles is a mixture of nitric acid and oleum. google.com
Halogenation: The halogenation of pyridines can be achieved using various reagents, with the regioselectivity being a key challenge. For activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, N-bromosuccinimide (NBS) has been used for regioselective monobromination in high yields. researchgate.net A one-pot protocol for the 3-selective halogenation of pyridines has been developed, which involves a ring-opening, halogenation, and ring-closing sequence. nih.gov This method utilizes Zincke imine intermediates that undergo highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) and NBS under mild conditions. nih.gov
The following table summarizes potential substitution reactions on the pyridine ring of imidazo[4,5-c]pyridines based on analogous systems.
| Reaction | Reagents and Conditions | Potential Outcome on Imidazo[4,5-c]pyridine Ring | Reference for Analogy |
| Nitration | Nitric acid, Sulfuric acid in Acetic acid | Introduction of a nitro group onto the pyridine ring. | rsc.org |
| Nitration | Nitric acid, Oleum | Introduction of a nitro group onto the pyridine ring. | google.com |
| Bromination | N-Bromosuccinimide (NBS) | Regioselective bromination of the pyridine ring, especially if activated. | researchgate.net |
| Halogenation | N-Iodosuccinimide (NIS) or NBS via Zincke imines | 3-Selective halogenation of the pyridine ring. | nih.gov |
Biological Activity and Mechanistic Insights of 1 Amino 1h Imidazo 4,5 C Pyridin 2 3h One Analogues
Modulation of Cellular Pathways by Imidazo[4,5-c]pyridin-2(3H)-one Derivatives
Kinase Inhibition Profiles
The imidazopyridine scaffold has been a fertile ground for the development of inhibitors targeting several important kinase families. While research on the specific 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold is still emerging for some kinase families, extensive work on closely related isomers and analogues provides significant insights into their potential kinase inhibitory activities.
Direct and specific inhibition of Cyclin-Dependent Kinases (CDKs) by this compound analogues has not been extensively reported in the available scientific literature. However, research on closely related imidazopyridine isomers has demonstrated significant potential for this class of compounds as CDK inhibitors. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine (B131497) scaffolds have been developed as potent and selective inhibitors of CDKs, particularly CDK2. These compounds typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and inducing cell cycle arrest. While these findings are on related heterocyclic systems, they suggest that the imidazo[4,5-c]pyridine core could also be a viable scaffold for the design of novel CDK inhibitors. A review of imidazopyridine derivatives mentioned inhibitory potency in the range of 0.004–0.046 µM towards CDK2 for some compounds of the isomeric imidazo[4,5-b]pyridine class. mdpi.com
Similar to the case with CDKs, the majority of research on imidazopyridine-based Aurora kinase inhibitors has focused on the imidazo[4,5-b]pyridine scaffold. nih.govacs.org These kinases are crucial for mitotic progression, and their inhibition is a validated strategy in cancer therapy. Derivatives of the imidazo[4,5-b]pyridine class have been shown to be potent, orally bioavailable inhibitors of Aurora kinases A, B, and C. researchgate.net For example, compound 51 (CCT137690) , a derivative of the imidazo[4,5-b]pyridine scaffold, was identified as a potent inhibitor of Aurora A (IC50 = 0.015 µM), Aurora B (IC50 = 0.025 µM), and Aurora C (IC50 = 0.019 µM). researchgate.net The development of these compounds has been guided by exploiting the differences in the ATP-binding pockets between the Aurora kinase isoforms to achieve selectivity. nih.gov Although direct evidence for the inhibition of Aurora kinases by this compound analogues is limited, the potent activity of the isomeric compounds suggests that this is a promising area for future investigation.
The imidazo[4,5-c]pyridine scaffold has proven to be a valuable template for the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA damage repair. A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogues have been synthesized and evaluated for their PARP inhibitory activity. nih.gov Many of these compounds demonstrated a significant inhibitory effect on PARP at a concentration of 1µM. nih.gov One of the most potent compounds identified was 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide , which exhibited an IC50 value of 8.6 nM against PARP-1. mdpi.comresearchgate.net This compound also demonstrated the ability to increase the sensitivity of tumor cells to chemotherapy. mdpi.com The research in this area highlights the potential of imidazo[4,5-c]pyridine derivatives as effective PARP inhibitors for cancer therapy. mdpi.comresearchgate.net
Table 1: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridinecarboxamide Analogues
| Compound | PARP-1 IC50 (nM) |
|---|---|
| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide | 8.6 |
| Compound 8d (a cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide) | 528 |
Note: The data in this table is compiled from separate studies and direct comparison may not be appropriate.
Recent studies have identified derivatives of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one as novel and potent inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a critical role in the development and progression of cancers such as glioblastoma. nih.gov A series of these derivatives were synthesized and evaluated for their inhibitory activity against Src and Fyn, two key members of the SFK family. nih.gov Several compounds exhibited submicromolar inhibition of both kinases. nih.gov The most promising compounds were further evaluated for their anti-proliferative effects in glioblastoma cell lines, where they showed significant activity. nih.gov These findings underscore the potential of the this compound scaffold in the development of targeted therapies against SFK-driven cancers. nih.gov
Table 2: Src and Fyn Kinase Inhibitory Activity of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Analogues
| Compound | Src IC50 (µM) | Fyn IC50 (µM) |
|---|---|---|
| 1d | 0.43 | 0.51 |
| 1e | 0.52 | 0.39 |
| 1q | 0.48 | 0.27 |
| 1s | 0.35 | 0.23 |
Data extracted from a study on novel Src family kinase inhibitors against glioblastoma. nih.gov
Interference with Nucleic Acid Metabolism and Interaction
The structural similarity of the imidazopyridine core to purines suggests that these compounds may interact with nucleic acids, either through intercalation between base pairs or by binding to the grooves of DNA and RNA. irb.hr While direct studies on the interaction of this compound analogues with nucleic acids are not widely available, research on the isomeric imidazo[4,5-b]pyridine derivatives provides valuable insights. Certain tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to bind to DNA in an intercalative mode. nih.gov These interactions are influenced by the nature and position of side chains on the heterocyclic core. irb.hr Such interactions with DNA and RNA can lead to the inhibition of replication and transcription, contributing to the antiproliferative activity of these compounds. irb.hr For instance, some triaza-benzo[c]fluorenes bearing a 2-imidazolinyl moiety, which have a related planar structure, are thought to exert their activity by intercalating into dsDNA. The potential for this compound analogues to interfere with nucleic acid metabolism and function represents an important aspect of their biological activity that warrants further investigation.
Impact on Apoptosis Pathways
Several studies have highlighted the ability of imidazopyridine analogues to induce apoptosis, or programmed cell death, a critical process in cancer therapy. Modifications to the imidazo[1,2-a]pyridine structure can yield potent compounds that induce apoptosis and modulate critical signal transduction pathways. nih.gov One novel compound from this class, 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23), was found to inhibit cancer cell proliferation by inducing apoptosis. researchgate.net Mechanistic studies revealed that this compound reduced the mitochondrial membrane potential and increased the expression of key apoptotic proteins, including p53, Bax, cleaved caspase-3, and cytochrome c, indicating activation of the mitochondrial apoptotic pathway. researchgate.net Similarly, studies on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives, which share the imidazo[4,5-c] core, showed that these compounds induce significant alterations in caspase-3 and PARP-1 cleavage, key events in the execution phase of apoptosis. nih.gov
Biological Modulatory Potential in Preclinical Disease Models
Antitumor Activities and Cytostatic Effects
The antitumor potential of imidazopyridine analogues has been extensively documented. mdpi.comnih.gov A variety of derivatives have demonstrated significant antiproliferative and cytostatic effects against a range of human cancer cell lines. irb.hrnih.gov
For example, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown potent cytostatic effects, with some regioisomers exhibiting IC50 values in the nanomolar range (0.3–0.9 µM) against HCT116 (colon) and MCF-7 (breast) cancer cells. irb.hr Another study on amidino-substituted imidazo[4,5-b]pyridines identified two compounds with selective and strong activity against colon carcinoma, with IC50 values of 0.4 µM and 0.7 µM. nih.govresearchgate.net
The table below summarizes the cytostatic effects of selected imidazopyridine analogues on various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Tetracyclic imidazo[4,5-b]pyridines | HCT116 (Colon), MCF-7 (Breast) | 0.3 - 0.9 µM | irb.hr |
| Amidino-substituted imidazo[4,5-b]pyridines | Colon Carcinoma | 0.4 µM, 0.7 µM | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine derivative (La23) | HeLa (Cervical) | 15.32 µM | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6) | HCC1937 (Breast) | 45 µM, 47.7 µM | nih.govresearchgate.net |
These findings underscore the potential of the imidazopyridine scaffold in the development of new anticancer agents. The antiproliferative activity is often linked to the specific substitutions on the heterocyclic core, highlighting the importance of structure-activity relationship studies. irb.hr
Antimicrobial Research Implications
Imidazopyridine derivatives have also been investigated for their antimicrobial properties. mdpi.comnih.govontosight.ai Studies have evaluated their activity against various bacterial and viral pathogens.
In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were tested against several bacterial strains; however, most compounds lacked antibacterial activity. nih.gov An exception was a derivative containing a 2-imidazolinyl amidino group, which showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. nih.gov Another investigation into 5H-imidazo[4,5-c]pyridine and 4H-imidazo[4,5-b]pyridine analogues found several compounds with promising antibacterial and antifungal activities, exhibiting MIC values as low as 4-8 µg/mL against strains like Staphylococcus aureus and Candida albicans. nih.gov
In the antiviral domain, certain imidazo[4,5-b]pyridine derivatives showed selective but moderate activity against the respiratory syncytial virus (RSV). nih.gov Specifically, a bromo-substituted derivative had an EC50 of 21 μM, and a para-cyano-substituted derivative had an EC50 of 58 μM. researchgate.net Furthermore, a series of imidazo[4,5-c]pyridines were developed and found to be highly active and selective against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase. nih.gov
| Compound Class | Organism/Virus | Activity | Reference |
| Amidino-substituted imidazo[4,5-b]pyridine | E. coli | MIC = 32 μM | nih.gov |
| 5H-imidazo[4,5-c]pyridine analogues | S. aureus, E. faecalis, C. albicans | MIC = 4-8 µg/mL | nih.gov |
| Bromo-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | EC50 = 21 μM | nih.govresearchgate.net |
| Imidazo[4,5-c]pyridines | Bovine Viral Diarrhea Virus (BVDV) | Selective Inhibition | nih.gov |
Anti-inflammatory Response Modulation
The imidazopyridine scaffold is a core component of molecules known to possess anti-inflammatory properties. irb.hrmdpi.comnih.gov Research has shown that compounds with the imidazo[1,2-a]pyridine core demonstrate remarkable anti-inflammatory activity. nih.gov A specific class of compounds, 5-phenyl-3H-imidazo[4,5-c] nih.govelsevierpure.comnaphthyridin-4(5H)-ones, were identified as a novel class of nonsteroidal anti-inflammatory agents. nih.gov One derivative, 3-benzyl-5-phenyl-3H-imidazo[4,5-c] nih.govelsevierpure.comnaphthyridin-4(5H)-one, exhibited potent oral anti-inflammatory activity in various rat paw edema models, with its broad activity being compared to that of glucocorticoids. nih.gov The mechanism was postulated to involve the induction of glucocorticoid release. nih.gov
Immunomodulatory Properties (e.g., Toll-like Receptor 7 agonism)
A significant area of research for 1H-imidazo[4,5-c]pyridine analogues is their role as immunomodulators, particularly as agonists for Toll-like Receptor 7 (TLR7). nih.govrsc.org TLRs are key receptors in the innate immune system, and their activation can link innate and adaptive immunity. rsc.orgnih.gov
TLR7 agonists, in particular, are known for their potent immunostimulatory activities. nih.govresearchgate.net The engagement of TLR7 in plasmacytoid dendritic cells (pDCs) leads to the production of type I interferons (IFN-α/β), which are crucial for orchestrating adaptive immune responses. nih.govrsc.org
Structure-activity relationship studies on 1H-imidazo[4,5-c]pyridines have identified potent and selective TLR7 agonists. For example, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7 agonist with minimal activity on the related TLR8. nih.govrsc.org This selectivity is significant, as it results in prominent IFN-α induction with minimal production of pro-inflammatory cytokines. nih.govrsc.org The potency of these compounds can be enhanced by substitutions at the N(6) position, especially with electron-rich groups. nih.govrsc.org
| Compound | Target | Immunomodulatory Effect | Reference |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | TLR7 | Pure TLR7 agonism, IFN-α induction | nih.govrsc.org |
| N(6)-substituted 1H-imidazo[4,5-c]pyridines | TLR7 | Increased potency of TLR7 agonism | nih.govrsc.org |
This targeted activation of TLR7 makes these imidazo[4,5-c]pyridine analogues promising candidates for applications in cancer immunotherapy and as vaccine adjuvants. nih.govresearchgate.net
Anticonvulsant Properties
Research into the anticonvulsant potential of compounds structurally related to this compound has explored various analogues, focusing on the broader class of fused imidazole (B134444) and pyridine (B92270) heterocyclic systems. These investigations aim to identify novel therapeutic agents for the management of epilepsy.
Studies have been conducted on bioisosteres and analogues where the core imidazo[4,5-c]pyridine structure is modified. For instance, the anticonvulsant activity of 3H-imidazo[4,5-c]pyridazine and 1H-benzimidazole analogues has been evaluated. researchgate.net These compounds were designed as analogues of a potent anticonvulsant purine (B94841), 9-(2-fluorobenzyl)-6-methylamino-9H-purine. researchgate.net When tested for their ability to protect against maximal electroshock-induced seizures in animal models, these analogues demonstrated significantly lower efficacy, being ten times less active than the parent purine compound. researchgate.net
In a similar vein, a series of 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines, which are carbon-nitrogen isosteres of a known purine anticonvulsant, were synthesized and assessed for their activity. nih.gov This class of compounds, sharing a bicyclic core with the imidazo[4,5-c]pyridines, yielded a particularly promising candidate, designated as BW 534U87. nih.gov The preclinical profile of this compound in rodent models suggested its potential utility in treating seizure disorders for which phenytoin (B1677684) is a standard therapy. nih.gov
The table below summarizes the findings from anticonvulsant screenings of these related heterocyclic compounds.
| Compound Class | Test Model | Key Findings |
| 3H-Imidazo[4,5-c]pyridazine Analogues | Maximal Electroshock-induced seizures | Found to be one-tenth or less as active as the parent anticonvulsant purine. researchgate.net |
| 1H-Benzimidazole Analogues | Maximal Electroshock-induced seizures | Exhibited one-tenth or less the activity of the parent anticonvulsant purine. researchgate.net |
| 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines | Maximal Electroshock-induced seizures | A promising compound (BW 534U87) was identified with a profile similar to phenytoin. nih.gov |
Structure Activity Relationships Sar of 1 Amino 1h Imidazo 4,5 C Pyridin 2 3h One Derivatives
Positional Effects of the Amino Group and its Derivatives on Biological Profiles
Detailed comparative studies on the positional effects of the amino group on the 1H-imidazo[4,5-c]pyridin-2(3H)-one core are not extensively covered in the available research. The literature tends to focus on developing SAR for a specific, pre-defined isomer rather than comparing the biological outcomes of moving the amino substituent to different positions (e.g., C1 vs. C4 vs. C6).
Impact of Substituents on the Imidazole (B134444) Ring (e.g., N1, C2, N3) on Biological Profiles
The imidazole portion of the scaffold offers key positions for substitution at N1 and N3, which significantly influence biological activity. In a series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives designed as SFK inhibitors, modifications at these sites were critical for optimizing potency. nih.gov
The design strategy involved replacing the pyrazole (B372694) ring of a known kinase inhibitor with an imidazolone (B8795221) ring through bioisosterism, leading to the imidazo[4,5-c]pyridin-2-one core. nih.gov Derivatives were then synthesized with various polar and nonpolar groups at the N1 position and a fixed substituent at the N3 position (typically a 4-chlorophenyl group) to explore interactions within the solvent-exposed region of the kinase. nih.gov
Key findings from this research include:
N1-Position: Introducing different groups at the N1 position was crucial for exploring the optimal interaction with amino acids in the solvent region of the target kinase. nih.gov Cycloalkyl groups like cyclopentyl and cyclohexyl at N1 were found to be favorable, with compounds 1d (N1-cyclopentyl) and 1e (N1-cyclohexyl) exhibiting potent Src and Fyn kinase inhibition in the submicromolar range. nih.govresearchgate.net
N3-Position: A (4-chlorophenyl) group at the N3 position was consistently used in the most active compounds, suggesting it plays a vital role in anchoring the molecule within the kinase binding site. nih.gov
Table 1: SAR of N1-Substituted 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives as SFK Inhibitors
| Compound | N1-Substituent | Biological Activity |
|---|---|---|
| 1a | Phenyl | Base compound for SAR study. nih.gov |
| 1d | Cyclopentyl | Showed potential Src and Fyn kinase inhibition in the submicromolar range. nih.govresearchgate.net |
| 1e | Cyclohexyl | Exhibited potential Src and Fyn kinase inhibition in the submicromolar range. nih.govresearchgate.net |
| 1f | tert-Butyl | Synthesized to explore steric bulk at N1. nih.gov |
| 1g | Isobutyl | Synthesized to explore branched alkyl chains at N1. nih.gov |
| 1h | 2-(dimethylamino)ethyl | Introduction of a polar, basic side chain at N1. nih.gov |
| 1i | 2-methoxyethyl | Introduction of a polar, non-basic side chain at N1. nih.gov |
This table is based on the derivatives synthesized and discussed in the study by Li et al. (2021). nih.gov
Influence of Substituents on the Pyridine (B92270) Moiety (e.g., C4, C6) on Biological Outcomes
Substitutions on the pyridine ring are fundamental to the biological activity and selectivity of imidazo[4,5-c]pyridin-2-one derivatives. A notable example comes from a study of 6-anilino-imidazo[4,5-c]pyridin-2-ones as selective DNA-PK inhibitors for use as radiosensitizers. nih.gov In this series, the core scaffold featured a substituted aniline (B41778) ring at the C6 position.
The SAR study systematically explored substituents on this 6-anilino ring:
Unsubstituted Aniline: The parent compound with an unsubstituted aniline at C6 was a moderate DNA-PK inhibitor (4 μM). nih.gov
Small Lipophilic Groups: The addition of small, lipophilic groups at the 2-position of the aniline ring, such as methyl (Me) or chloro (Cl), led to a distinct increase in potency. nih.gov
Polar and Large Groups: Conversely, larger and more polar substituents (e.g., -OMe, -NO₂, -SO₂Me) were not well-tolerated at the 2-position of the aniline ring. nih.gov
Hydrogen-Bond Acceptors: The presence of a hydrogen-bond acceptor at or near the 4-position of the aniline ring was found to be critical for high-potency DNA-PK inhibition. Compounds with 4-methoxy (4-OMe) and 4-hydroxy (4-OH) groups were highly potent. nih.gov
Table 2: SAR of Substituents on the 6-Anilino Ring of Imidazo[4,5-c]pyridin-2-one Derivatives as DNA-PK Inhibitors
| Aniline Ring Substituent Position | Type of Substituent | Effect on DNA-PK Potency |
|---|---|---|
| 2-position | Small lipophilic (e.g., -Me, -Cl) | Increased potency. nih.gov |
| 2-position | Large or polar (e.g., -OMe, -NO₂) | Not tolerated; decreased potency. nih.gov |
| 3-position | Nitro (-NO₂) or Sulfonyl (-SO₂Me) | Modest increase in potency. nih.gov |
| 4-position | H-bond acceptor (e.g., -OMe, -OH) | Led to highly potent inhibition. nih.gov |
This table is based on the SAR findings for 6-anilino imidazopyridones from the study by Tanasova et al. (2022). nih.gov
Conformational Analysis and Bioactive Conformations in SAR Studies
Conformational analysis plays a crucial role in understanding the SAR of imidazo[4,5-c]pyridin-2-one derivatives by revealing how substituent-induced changes in molecular shape affect target binding.
In the study of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, molecular dynamics simulations were performed to analyze the binding mode of these inhibitors with SFKs. nih.gov Such computational approaches are essential for visualizing the three-dimensional interactions between the inhibitor and the amino acid residues of the target's binding pocket, thereby explaining the observed SAR.
For the 6-anilino-imidazo[4,5-c]pyridin-2-one series, a sharp increase in potency was observed with a 2-methyl substituent on the aniline ring. This phenomenon was described as a potential "magic methyl" effect, where the methyl group contributes to activity not just through lipophilic interactions but also by inducing a specific, favorable rotation of the aniline ring relative to the core scaffold. nih.gov This rotation can orient other functional groups for optimal interactions with the target protein, representing a key aspect of the bioactive conformation.
While detailed crystallographic or NMR-based conformational studies for the specific 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold are not available in the reviewed literature, these examples underscore the importance of conformational considerations in the rational design of potent and selective inhibitors based on the broader imidazo[4,5-c]pyridin-2-one core.
Computational and Cheminformatic Approaches in the Study of 1 Amino 1h Imidazo 4,5 C Pyridin 2 3h One
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For the imidazo[4,5-c]pyridin-2-one scaffold, molecular docking has been instrumental in identifying and validating therapeutic targets.
In a notable study, a series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are recognized as ideal targets for treating glioblastoma multiforme (GBM), an aggressive form of brain cancer. nih.gov Molecular dynamics (MD) simulations were performed to analyze the binding patterns of the most active compounds within the ATP binding site of SFKs. nih.gov
The design strategy involved replacing the pyrimidine (B1678525) ring of a known inhibitor (PP2) with pyridine (B92270) and the pyrazole (B372694) ring with an imidazolone (B8795221) ring, based on the principle of bioisosterism, to create the novel imidazo[4,5-c]pyridin-2-one core. nih.gov The simulations revealed that the most active compound, 1s , formed key interactions within the ATP binding site. Specifically, the amino group at the C4 position of the imidazo[4,5-c]pyridin-2-one core acted as a hydrogen bond donor, interacting with the side chain of residue Thr340. The N6 atom of the pyridine ring acted as a hydrogen bond acceptor, interacting with the main chain of Met343. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and are characteristic of SFK inhibitors.
The inhibitory activities of several key derivatives against two SFKs, Src and Fyn, are summarized below.
| Compound | Src IC₅₀ (μM) | Fyn IC₅₀ (μM) |
|---|---|---|
| 1d | 0.17 | 0.25 |
| 1e | 0.12 | 0.15 |
| 1q | 0.12 | 0.10 |
| 1s | 0.10 | 0.09 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT calculations)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. nih.govuctm.edu These calculations provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactions and intermolecular interactions. nih.govmdpi.com
While specific DFT studies for 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one are not detailed in the reviewed literature, the application of DFT to isomeric and related imidazopyridine systems is well-documented. nih.govmdpi.com For these scaffolds, DFT methods like B3LYP are used to optimize molecular geometry and calculate electronic properties. nih.gov
Key parameters derived from these calculations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a molecule will interact with biological receptors, where electrostatic interactions play a key role. nih.gov
Mulliken Atomic Charges: These calculations determine the partial charge on each atom in a molecule, helping to identify donor and acceptor atoms involved in forming hydrogen bonds and other non-covalent interactions. nih.gov
By applying these computational methods to the this compound scaffold, researchers could predict its reactivity, stability, and potential interaction sites, thereby guiding the design of new derivatives with improved pharmacological profiles.
In Silico ADME Prediction and Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For compounds targeting the central nervous system (CNS), such as those for glioblastoma, specific properties are required to ensure the molecule can cross the blood-brain barrier (BBB).
For the imidazo[4,5-c]pyridin-2-one derivatives developed as SFK inhibitors, ADME properties were predicted to assess their potential as CNS drugs. nih.gov The most active compound, 1s , was evaluated against several criteria for CNS drug-likeness. nih.gov The results showed that its properties were within the acceptable ranges for molecules intended to act on the CNS. nih.gov
| Property | Predicted Value for 1s | Criteria for CNS Drugs |
|---|---|---|
| Molecular Weight (MW) | 347.4 | < 450 |
| LogP | 2.52 | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 85.7 Ų | < 90 Ų |
| Hydrogen Bond Donors (HBD) | 1 | < 3 |
| Hydrogen Bond Acceptors (HBA) | 4 | < 7 |
| LogBB | -0.03 | -1.0 - 0.3 |
These predictions suggest that compound 1s possesses characteristics favorable for a CNS drug candidate, including the ability to penetrate the blood-brain barrier (indicated by LogBB). nih.gov
Machine Learning and Artificial Intelligence Applications in Structure-Activity Modeling
Machine learning (ML) and artificial intelligence (AI) are increasingly used to build Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective drug candidates.
While specific ML or QSAR models for this compound were not found, such studies have been successfully applied to the isomeric imidazo[4,5-b]pyridine scaffold. For instance, 3D-QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase, a target in cancer therapy. researchgate.netnih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded high predictive power. nih.gov
The 3D contour maps generated from these models identified key structural requirements for inhibitory activity, such as:
Steric Fields: Indicating regions where bulky substituents are favored or disfavored.
Electrostatic Fields: Highlighting areas where positive or negative charges enhance activity.
Hydrophobic and H-bond Fields: Identifying key regions for hydrophobic and hydrogen-bonding interactions.
The insights from these QSAR models allowed researchers to propose new analogues with predicted improvements in potency, demonstrating the power of machine learning approaches to accelerate the optimization of lead compounds within this chemical class. nih.gov
Future Directions and Research Perspectives for 1 Amino 1h Imidazo 4,5 C Pyridin 2 3h One
Novel Synthetic Strategies for Enhanced Accessibility and Molecular Diversity
The future development of therapeutics based on the 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one core is contingent on the availability of efficient and versatile synthetic methodologies. Current synthetic routes, while effective, may present limitations in terms of yield, scalability, and the introduction of diverse substituents. Future research should prioritize the development of novel synthetic strategies to address these challenges.
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields of imidazo[4,5-c]pyridine derivatives. mdpi.com Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, could significantly enhance the efficiency and cost-effectiveness of production. nih.gov The use of greener and more sustainable reagents and solvents should also be a key consideration in the design of new synthetic pathways.
To enhance molecular diversity, future synthetic efforts should focus on developing methods for the late-stage functionalization of the this compound scaffold. This would allow for the rapid generation of a library of analogs with varied substituents at different positions of the heterocyclic core, facilitating a more comprehensive exploration of the structure-activity relationship (SAR).
| Synthetic Strategy | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, improved yields |
| One-Pot Synthesis | Increased efficiency, reduced cost, less waste |
| Green Chemistry Approaches | Use of sustainable reagents and solvents |
| Late-Stage Functionalization | Rapid generation of diverse analogs |
Exploration of Underexplored Biological Targets and Associated Mechanisms
While derivatives of the imidazo[4,5-c]pyridine core have been investigated for their activity against targets such as Src family kinases, there remains a vast landscape of underexplored biological targets for this compound and its analogs. nih.gov Future research should aim to broaden the scope of biological screening to identify novel therapeutic applications.
High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover unexpected biological activities. Given the structural similarities of the imidazo[4,5-c]pyridine core to purines, there is a strong rationale for investigating its potential as an inhibitor of kinases, polymerases, and other purine-binding proteins that are implicated in various diseases, including cancer, viral infections, and inflammatory disorders. irb.hr
Once a novel biological target is identified, detailed mechanistic studies will be crucial to understand how this compound or its derivatives exert their effects. This will involve a combination of biochemical assays, cell-based studies, and structural biology techniques to elucidate the precise binding mode and the downstream signaling pathways that are modulated.
Advanced SAR and Lead Optimization Methodologies for Enhanced Potency and Selectivity
A systematic and iterative process of lead optimization is essential to transform a promising hit compound into a viable drug candidate. For this compound, future research should employ advanced methodologies to refine its structure and enhance its potency, selectivity, and pharmacokinetic properties.
Comprehensive structure-activity relationship (SAR) studies will be at the heart of these efforts. youtube.com By synthesizing and evaluating a diverse library of analogs, researchers can identify the key structural features that govern biological activity. researchgate.net For instance, the introduction of different substituents on the amino group and at various positions on the pyridine (B92270) and imidazole (B134444) rings could significantly impact target binding and cellular activity. researchgate.net
Modern lead optimization strategies should also incorporate fragment-based drug discovery (FBDD) and structure-based drug design (SBDD). FBDD can be used to identify small molecular fragments that bind to the target protein, which can then be grown or linked together to create more potent molecules. SBDD, on the other hand, utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands.
| Optimization Parameter | Methodologies | Desired Outcome |
| Potency | SAR, SBDD, FBDD | Lower effective concentration |
| Selectivity | Counter-screening, SAR | Reduced off-target effects |
| Pharmacokinetics | ADME profiling, chemical modification | Improved bioavailability and half-life |
Development of Advanced Computational Models for Rational Design
In recent years, computational modeling has become an indispensable tool in drug discovery, enabling the rational design of new therapeutic agents and accelerating the optimization process. For this compound, the development and application of advanced computational models hold immense promise.
Molecular docking simulations can be employed to predict the binding mode of this compound and its analogs to the active site of a target protein. researchgate.net This information can provide valuable insights for the design of new derivatives with improved binding affinity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of virtual compounds. nih.gov
Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and helping to identify key interactions that contribute to binding stability. The integration of these computational approaches can significantly streamline the drug discovery process, reducing the time and resources required to identify promising drug candidates.
Q & A
Q. What synthetic routes are commonly used to prepare 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, and how are reaction conditions optimized?
A ring-closing reaction starting with 2,3-diaminopyridine is a foundational method, often followed by nitration using HNO₃/Ac₂O to introduce functional groups . For derivatives with pyridine substituents, condensation of pyridine aldehydes with diamines (e.g., pyridine-2,3-diamine) in the presence of CAN/H₂O₂ yields imidazo[4,5-b]pyridine analogs. Optimization involves adjusting stoichiometry, temperature (e.g., 0–60°C), and solvent polarity to improve yield and purity .
Q. Which characterization techniques are critical for confirming the structure of imidazo[4,5-c]pyridine derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, confirming ring closure and substituent positions.
- MS (Mass Spectrometry) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., NH₂, C=O).
- Thermal Analysis (DSC/TG) : Assesses decomposition behavior and stability under heating .
Q. How are imidazo[4,5-c]pyridine derivatives stabilized for experimental use, given their thermal sensitivity?
Thermogravimetric analysis (TG) reveals decomposition thresholds (e.g., ~200°C for nitro-substituted derivatives). Storage under inert atmospheres (N₂/Ar) at –20°C and avoidance of prolonged light exposure are recommended to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT studies resolve contradictions in experimental reactivity data for imidazo[4,5-c]pyridines?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in nitration or substitution reactions. For example, discrepancies in product distribution between nitro- and amino-substituted derivatives can be explained by analyzing charge localization and transition states .
Q. What strategies are employed to analyze contradictory pharmacological activity data in imidazo[4,5-c]pyridine derivatives?
Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., nitro, amino, or aryl groups) and correlate changes with bioassay results. For instance, imidazo[4,5-b]pyridines show anxiolytic or antihypertensive activity depending on electron-withdrawing/donating groups. Cross-referencing with X-ray crystallography (e.g., ’s fused-ring system analysis) helps identify binding motifs .
Q. How are multistep synthetic pathways designed to minimize side reactions in imidazo[4,5-c]pyridine synthesis?
Sequential protection-deprotection strategies are critical. For example, enamide intermediates (e.g., methyl 2-acetamidoacrylate) prevent unwanted cyclization during pyridine aldehyde formation. Catalysts like CAN (ceric ammonium nitrate) improve selectivity in heterocycle formation .
Q. What mechanistic insights guide the optimization of nitration reactions for imidazo[4,5-c]pyridines?
Nitration efficiency in HNO₃/Ac₂O systems depends on electrophilic attack at electron-rich positions (e.g., C-5 or C-6 of the pyridine ring). Kinetic studies using in situ IR or HPLC-MS monitor intermediate formation to adjust reaction time and acid concentration .
Methodological Challenges & Solutions
Q. How are impurities or byproducts identified and mitigated during imidazo[4,5-c]pyridine synthesis?
Q. What experimental protocols ensure reproducibility in pharmacological assays for imidazo[4,5-c]pyridines?
- Dose-Response Curves : Test derivatives across 0.1–100 μM ranges in triplicate.
- Control Compounds : Use known inhibitors/agonists (e.g., diazepam for anxiolytic studies) to validate assay conditions.
- In Silico Docking : Pre-screen derivatives against target proteins (e.g., GABA receptors) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
